An In-depth Technical Guide on the Physicochemical Properties of 5-bromo-7-chloro-1H-indole-2-carboxylic acid
An In-depth Technical Guide on the Physicochemical Properties of 5-bromo-7-chloro-1H-indole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of 5-bromo-7-chloro-1H-indole-2-carboxylic acid, a halogenated indole derivative of significant interest in medicinal chemistry and drug discovery. This document details its chemical and physical characteristics, provides experimental protocols for its synthesis and analysis, and explores its role as a scaffold for developing inhibitors of key biological signaling pathways.
Core Physicochemical Properties
5-bromo-7-chloro-1H-indole-2-carboxylic acid is a solid, heterocyclic compound. While specific experimental data for this exact molecule is limited, the following table summarizes its known and predicted physicochemical properties. For comparative purposes, data for the closely related and more extensively studied 5-bromo-1H-indole-2-carboxylic acid is also included, offering a reasonable estimation of its behavior.
Table 1: Physicochemical Properties
| Property | 5-bromo-7-chloro-1H-indole-2-carboxylic acid | 5-bromo-1H-indole-2-carboxylic acid |
| Molecular Formula | C₉H₅BrClNO₂ | C₉H₆BrNO₂ |
| Molecular Weight | 274.51 g/mol | 240.05 g/mol [1] |
| Melting Point | Not Reported | 287-288 °C[1] |
| Boiling Point | 494.4 ± 40.0 °C (Predicted) | 470.9 ± 25.0 °C (Predicted)[1] |
| Density | 1.925 ± 0.06 g/cm³ (Predicted) | 1.838 ± 0.06 g/cm³ (Predicted)[1] |
| pKa | 4.03 ± 0.30 (Predicted) | 4.25 ± 0.30 (Predicted)[1] |
| Solubility | Soluble in DMSO and DMF (presumed) | Soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF)[2][3] |
| Appearance | - | White to off-white solid[3] |
| Storage Temperature | 2-8°C under inert gas | -20°C[1] |
Experimental Protocols
Protocol 1: Synthesis of 5-bromo-1H-indole-2-carboxylic acid (A Representative Protocol)
This protocol details the hydrolysis of ethyl 5-bromoindole-2-carboxylate, a common and efficient method for synthesizing the parent acid.[4][5][6] This procedure can be adapted for the synthesis of 5-bromo-7-chloro-1H-indole-2-carboxylic acid from its corresponding ethyl ester.
Materials:
-
Ethyl 5-bromoindole-2-carboxylate (134 g)[6]
-
Methanol (96%, 31.25 g)[4]
-
Water (183 mL)[4]
-
Sodium hydroxide (NaOH)[4]
-
10% Hydrochloric acid (HCl)[4]
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
pH meter or pH paper
-
Büchner funnel and flask
-
Filtration paper
Procedure:
-
In a round-bottom flask, dissolve 134 g of ethyl 5-bromoindole-2-carboxylate in a mixture of 31.25 g of 96% methanol and 183 mL of water.[4]
-
Add a solution of sodium hydroxide and heat the mixture to reflux for 30 minutes.[4]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to 40°C.[4]
-
Slowly add 10% hydrochloric acid solution dropwise to adjust the pH to 3-4, which will induce the precipitation of the product.[4][5]
-
Collect the precipitate by filtration using a Büchner funnel.
-
Wash the solid with water and dry to yield 5-bromo-1H-indole-2-carboxylic acid.
Protocol 2: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
This method is suitable for determining the purity and concentration of 5-bromo-1H-indole-2-carboxylic acid and can be adapted for 5-bromo-7-chloro-1H-indole-2-carboxylic acid.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or trifluoroacetic acid
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, typically a gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid) to ensure good peak shape.
-
Standard Solution Preparation: Prepare a stock solution of the reference standard in a suitable solvent (e.g., methanol or acetonitrile) and dilute to create a series of calibration standards.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 30°C
-
UV detection: Monitor at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm).
-
-
Analysis: Inject the standards and samples. Create a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the sample from the calibration curve.
Role in Signaling Pathways and Drug Discovery
While 5-bromo-7-chloro-1H-indole-2-carboxylic acid itself is primarily a building block, its derivatives, along with those of the closely related 5-bromo-1H-indole-2-carboxylic acid, have garnered significant attention as potent inhibitors of key signaling pathways implicated in cancer.[4][7][8] Specifically, these compounds have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) tyrosine kinases.[4][7]
Inhibition of these receptor tyrosine kinases blocks downstream signaling cascades that are crucial for cell proliferation, survival, and angiogenesis, all of which are hallmarks of cancer.[8] The indole scaffold serves as a privileged structure in medicinal chemistry, and the bromine and chlorine atoms provide opportunities for further chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 5-Bromoindole-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
